molecular formula C8H11N3O B6602693 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol CAS No. 21139-91-3

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol

Cat. No.: B6602693
CAS No.: 21139-91-3
M. Wt: 165.19 g/mol
InChI Key: QIGMOIXDDXDQFC-UHFFFAOYSA-N
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Description

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. The presence of a hydroxyl group at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at the 5-position of the pyrimidine ring at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Another approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in xylene, followed by the addition of a base . This method allows for the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.

    Reduction: The compound can undergo reduction reactions to modify the pyridine or pyrimidine rings.

    Substitution: The methyl group at the 2-position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions include ketone derivatives, reduced pyridopyrimidine compounds, and substituted pyridopyrimidine derivatives.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation . Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxyl group and a methyl group enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-5-10-7-6(8(12)11-5)3-2-4-9-7/h2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGMOIXDDXDQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCN2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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